4-(acetylamino)-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}benzamide
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Overview
Description
4-(acetylamino)-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its intricate structure, which includes an acetylamino group, an ethoxypropylamino group, and a phenylethylbenzamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Amidation: The formation of the benzamide backbone is accomplished by reacting an appropriate benzoyl chloride with an amine derivative.
Ethoxypropylation: The ethoxypropylamino group is introduced through a nucleophilic substitution reaction involving an ethoxypropyl halide and an amine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(acetylamino)-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in its structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(acetylamino)-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(acetylamino)-2-(bis(2-hydroxyethyl)amino)anisole
- 4-(acetylamino)-3-[(aminoacetyl)amino]benzoic acid
- 2-acetylamino-4-[bis(2-acetoxy-3-ethoxypropyl)amino]-2’-chloro-4’-nitroazobenzene
Uniqueness
4-(acetylamino)-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit distinct biological activities compared to similar compounds.
Properties
Molecular Formula |
C22H27N3O4 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-acetamido-N-[2-(3-ethoxypropylamino)-2-oxo-1-phenylethyl]benzamide |
InChI |
InChI=1S/C22H27N3O4/c1-3-29-15-7-14-23-22(28)20(17-8-5-4-6-9-17)25-21(27)18-10-12-19(13-11-18)24-16(2)26/h4-6,8-13,20H,3,7,14-15H2,1-2H3,(H,23,28)(H,24,26)(H,25,27) |
InChI Key |
OIKYUGQANUNWGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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